molecular formula C14H20Cl2N2S B1413371 N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea CAS No. 1980044-24-3

N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea

Cat. No.: B1413371
CAS No.: 1980044-24-3
M. Wt: 319.3 g/mol
InChI Key: WNSAWEDQBTULHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea is a chemical compound characterized by the presence of two chlorine atoms, a methyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea typically involves the reaction of 2,4-dichloro-6-methylaniline with diisopropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production of N’-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichloro-6-methylphenyl)acetamide
  • N-(2,4-Dichloro-6-methylphenyl)azepane-1-carbothioamide
  • N-(2,4-Dichloro-6-methylphenyl)(phenylcyclopentyl)formamide

Uniqueness

N’-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea is unique due to its specific substitution pattern and the presence of the thiourea moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,4-dichloro-6-methylphenyl)-1,1-di(propan-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2S/c1-8(2)18(9(3)4)14(19)17-13-10(5)6-11(15)7-12(13)16/h6-9H,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSAWEDQBTULHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)N(C(C)C)C(C)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea
Reactant of Route 2
Reactant of Route 2
N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea
Reactant of Route 3
Reactant of Route 3
N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea
Reactant of Route 4
Reactant of Route 4
N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea
Reactant of Route 5
N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea
Reactant of Route 6
N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.